molecular formula C9H10N4O2 B040339 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-89-1

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B040339
CAS RN: 112734-89-1
M. Wt: 206.2 g/mol
InChI Key: QMVIEYMSZVOYRQ-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Number: 112734-89-1 . It has a molecular weight of 206.2 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrimido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which are structurally similar to the compound , has been reported . These compounds were synthesized from 6-amino-5-formyl-1,3-dimethyluracil, which can be prepared by reacting 6-amino-1,3-dimethyluracil with acetic formic anhydride or Vilsmeier reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-12-7-6 (3-5 (10)4-11-7)8 (14)13 (2)9 (12)15/h3-4H,10H2,1-2H3 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIEYMSZVOYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429280
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

112734-89-1
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.08 g of Compound 16 was dissolved in methanol and reduced in the presence of 100 mg of Pd-C. Activated charcoal powder was added, and the solution was heated and filtered. The filtrate was distilled under reduced pressure and the residue was recrystallized from methanol to give 0.05 g of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (Compound 17).
Name
Compound 16
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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